2-Nitrofluorene: A Comprehensive Technical Guide
2-Nitrofluorene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrofluorene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention in the scientific community due to its carcinogenic and mutagenic properties.[1][2] It is frequently identified as an environmental pollutant, originating from sources such as diesel engine exhaust and the combustion of fossil fuels.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of 2-nitrofluorene, its synthesis and analysis, and its metabolic activation pathways leading to genotoxicity. This document is intended to serve as a comprehensive resource for professionals in research, drug development, and environmental science.
Chemical and Physical Properties
2-Nitrofluorene is a cream-colored to pale yellow crystalline solid at room temperature.[1][5] It is practically insoluble in water but soluble in organic solvents such as acetone and benzene.[4][6][7]
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 607-57-8 | [1][3][6][8][9][10][11][12][13] |
| Molecular Formula | C₁₃H₉NO₂ | [1][3][5][9][11][12][13][14] |
| Molecular Weight | 211.22 g/mol | [1][3][5][9][11][12][14] |
| Appearance | Cream-colored or pale yellow to yellow crystalline solid/powder.[1][5][8][14][15] | [1][5][8][14][15] |
| Synonyms | 2-Nitro-9H-fluorene | [1][8][13] |
Physical and Chemical Data
| Property | Value | Reference |
| Melting Point | 156-158 °C | [8][9][12][14][15][16][17] |
| Boiling Point | ~350.9 °C to 374.7 °C (estimated) | [8][14][15][16] |
| Water Solubility | Insoluble | [8][15] |
| Vapor Pressure | 9.54 x 10⁻⁶ mmHg | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents.[5][8][15] | [5][8][15] |
| Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition.[1][15] | [1][15] |
Spectral Data
Spectroscopic analysis is crucial for the identification and quantification of 2-nitrofluorene.
UV-Vis Spectroscopy
| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent | Reference |
| 234 nm | 3.98 | Alcohol | [16] |
| 332 nm | 4.25 | Alcohol | [16] |
Mass Spectrometry
The electron ionization (EI) mass spectrum of 2-nitrofluorene shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment | Reference |
| 211 | 73.5 | [M]⁺ | [16] |
| 165 | 100 | [M-NO₂]⁺ | [16] |
| 164 | 48.6 | [M-NO₂-H]⁺ | [16] |
| 163 | 32.4 | [M-NO₂-2H]⁺ | [16] |
| 194 | 30.8 | [M-OH]⁺ | [16] |
Experimental Protocols
Synthesis of 2-Nitrofluorene
2-Nitrofluorene is typically synthesized by the nitration of fluorene.
Workflow for the Synthesis of 2-Nitrofluorene
Caption: Workflow for the synthesis of 2-Nitrofluorene via nitration of fluorene.
Methodology:
-
Dissolution: Dissolve 60g of fluorene in 500 mL of warm glacial acetic acid in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.
-
Nitration: While maintaining the temperature at 50°C, add 80 mL of concentrated nitric acid dropwise over 15 minutes with continuous stirring.
-
Reaction: Slowly heat the mixture to 80°C. The reaction is exothermic, and the temperature should not exceed 85°C to avoid the formation of impurities.
-
Crystallization: After heating, allow the mixture to cool to room temperature, during which 2-nitrofluorene will crystallize as fine, yellow needles.
-
Isolation and Purification: Collect the product by filtration and wash with cold glacial acetic acid followed by water. The crude product can be further purified by recrystallization from glacial acetic acid to yield a product with a melting point of 157°C.
Purification
Purification of crude 2-nitrofluorene is typically achieved by recrystallization from aqueous acetic acid or acetone.[8][15]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of 2-nitrofluorene and its metabolites.
Methodology:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid to improve peak shape and ionization for mass spectrometry detection. A typical starting condition could be a 70:30 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to one of the absorption maxima (e.g., 332 nm).
-
Injection Volume: 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the detection and quantification of 2-nitrofluorene.
Methodology:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An initial oven temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 300°C.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. Detection is performed in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of 2-nitrofluorene (m/z 211, 165).
Biological Activity and Signaling Pathways
2-Nitrofluorene is a known mutagen and is classified as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1][2] Its genotoxicity is a result of its metabolic activation to reactive intermediates that can form adducts with DNA.
Metabolic Activation
The metabolic activation of 2-nitrofluorene can proceed through two main pathways: nitro-reduction and ring oxidation.
-
Nitro-reduction: The nitro group of 2-nitrofluorene is reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, which can then be esterified to form a reactive nitrenium ion. This pathway can be mediated by cytosolic nitroreductases and gut microflora.
-
Ring Oxidation: The aromatic rings of 2-nitrofluorene can be oxidized by cytochrome P450 enzymes (primarily CYP1A1) to form various hydroxylated metabolites, such as 9-hydroxy-2-nitrofluorene.[6] These metabolites can also undergo further metabolic activation.
DNA Adduct Formation
The reactive electrophilic intermediates, particularly the nitrenium ion, can covalently bind to nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts.[1] The major adduct identified is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-2-AF).[1][14][15] These DNA adducts can lead to mutations during DNA replication if not repaired, which is a critical step in the initiation of cancer.
Metabolic Activation and DNA Adduct Formation of 2-Nitrofluorene
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